molecular formula C12H13NO3 B12308170 H-Tyr(opropargyl)-OH

H-Tyr(opropargyl)-OH

Cat. No.: B12308170
M. Wt: 219.24 g/mol
InChI Key: JSXMFBNJRFXRCX-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid is an organic compound with the molecular formula C12H13NO3 This compound is characterized by the presence of an amino group, a phenyl ring substituted with a prop-2-yn-1-yloxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-yn-1-yloxy)benzaldehyde.

    Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino nitrile.

    Hydrolysis: The amino nitrile is hydrolyzed under acidic conditions to yield (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical probes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the prop-2-yn-1-yloxy group.

    (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of the prop-2-yn-1-yloxy group.

Uniqueness

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical and biological properties. This group can participate in click chemistry reactions, making the compound valuable for bioconjugation and labeling studies.

Properties

IUPAC Name

2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXMFBNJRFXRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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